N'-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

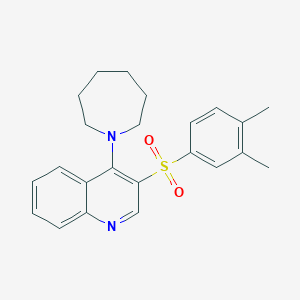

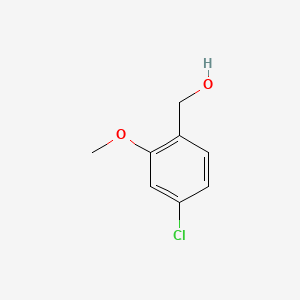

“N’-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide” is a chemical compound with the CAS Number: 186650-56-6 . It has a molecular weight of 219.29 and its IUPAC name is N’-hydroxy-4-(1-piperidinyl)benzenecarboximidamide . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “N’-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide” is 1S/C12H17N3O/c13-12(14-16)10-4-6-11(7-5-10)15-8-2-1-3-9-15/h4-7,12H,1-3,8-9,13H2 .Physical and Chemical Properties Analysis

“N’-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide” is a powder that is stored at room temperature . Its molecular weight is 219.29 .Applications De Recherche Scientifique

Piperidine Derivatives in Synthesis

Asymmetric Synthesis of Piperidines : Piperidine derivatives, such as those derived from serine and terminal acetylenes, have been utilized in asymmetric synthesis. These compounds undergo Claisen rearrangement to produce optically pure piperidines, which are crucial intermediates for a broad range of amines containing substituted piperidine units (Acharya & Clive, 2010).

Novel Synthesis Methods

Simple Synthesis of Piperidine-4-Carboxylic Acid : A new synthesis method for 1-benzenemethyl piperidine-4-carboxylic acid has been reported, showcasing an improved operation method that simplifies the reaction process and increases yield by more than 10% (Chun, 2000).

Pharmacological Applications

Neuropeptide Y Y1 Receptor Antagonists : Novel benzimidazoles derived from indole and substituted with various piperidinylalkyl groups have been synthesized as selective neuropeptide Y Y1 receptor antagonists. These compounds are explored for potential applications in treating obesity (Zarrinmayeh et al., 1998).

Anti-hyperglycemic Carboximidamides : Carboximidamides linked with pyrimidine moiety have shown significant anti-hyperglycemic effects. These compounds offer potential as therapeutic agents against diabetes-induced pathological effects on blood glucose, liver, and kidney functions (Moustafa et al., 2021).

Chemical Catalysis

Intramolecular Hydrofunctionalization of Allenes : A study demonstrated the use of Au(I) catalysts for the intramolecular hydroamination of N-allenyl carbamates, effective in forming piperidine derivatives. This process highlights the versatility of piperidine structures in catalytic reactions (Zhang et al., 2006).

Propriétés

IUPAC Name |

N'-hydroxy-4-piperidin-1-ylbenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-12(14-16)10-4-6-11(7-5-10)15-8-2-1-3-9-15/h4-7,16H,1-3,8-9H2,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUOCBNPFNPIFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C2=CC=C(C=C2)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-diethyl 5-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2756563.png)

![3-(Furan-2-yl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2756565.png)

![(2Z)-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2756569.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2756570.png)

![2-(2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2756571.png)

![(2Z)-6-chloro-2-[(5-chloro-2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2756579.png)

![N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide](/img/structure/B2756581.png)

![4-(4-Bromophenyl)-2-{[2-(4-chlorophenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2756583.png)